Metabolic Stability and Pharmacokinetic Benchmarking: Dihydrobenzothiophene Scaffold vs. (S)-CPP
While direct data for the target compound are not available, a close structural analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), demonstrates that the benzothiophene-2-carboxylic acid scaffold can confer superior metabolic stability and pharmacokinetics compared to non-benzothiophene allosteric inhibitors. BT2 exhibits a terminal half-life (T1/2) of 730 min and shows no degradation over 240 min in metabolic stability assays, significantly outperforming (S)-α-chlorophenylpropionate ((S)-CPP) [1]. The dihydro modification in 2,3-dihydro-1-benzothiophene-2-carboxylic acid may further modulate these properties due to altered ring electronics and potential metabolic soft spots.
| Evidence Dimension | Metabolic stability and half-life |
|---|---|
| Target Compound Data | Not directly reported; inferred from BT2 analog |
| Comparator Or Baseline | (S)-CPP (terminal T1/2 not specified, degradation observed within 240 min) |
| Quantified Difference | BT2: T1/2 = 730 min, 0% degradation at 240 min; (S)-CPP shows significantly shorter half-life and measurable degradation |
| Conditions | In vitro metabolic stability assays and in vivo pharmacokinetic studies |
Why This Matters
The benzothiophene-2-carboxylic acid scaffold may provide a pharmacokinetic advantage, which is critical for programs requiring extended target engagement.
- [1] Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. View Source
